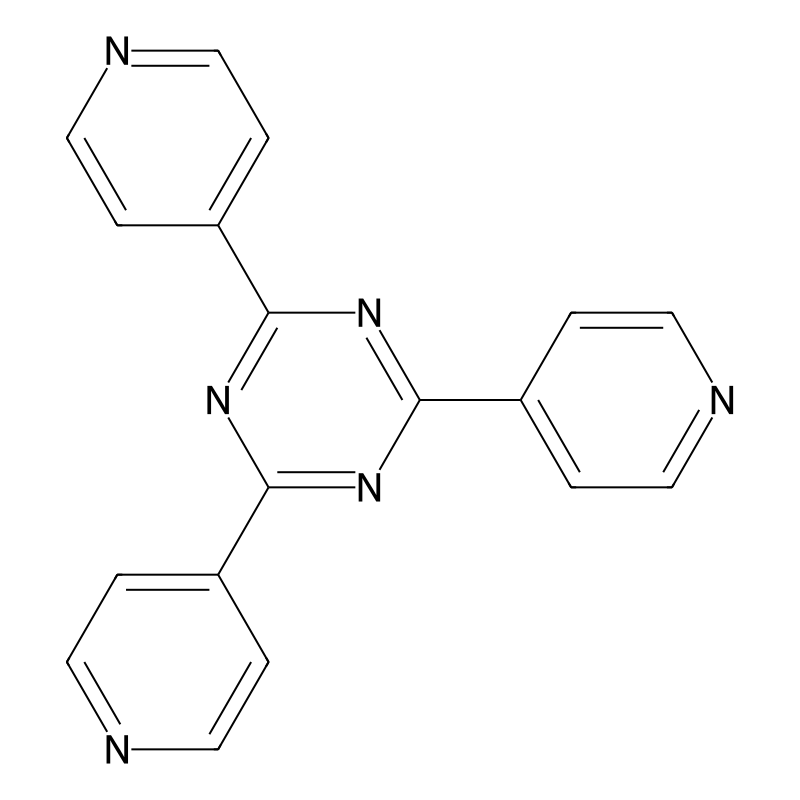

2,4,6-Tri(4-pyridyl)-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal-Organic Framework (MOF) Synthesis

2,4,6-Tri(4-pyridyl)-1,3,5-triazine acts as a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms on its structure. This property allows it to self-assemble with various metal ions and lanthanoids, forming metal-organic frameworks (MOFs) []. MOFs are highly porous materials with a well-defined structure, making them attractive for various applications like gas storage, separation, and catalysis [].

Researchers have successfully utilized 2,4,6-Tri(4-pyridyl)-1,3,5-triazine to create MOFs with specific functionalities. For instance, Fujita et al. demonstrated the self-assembly of this ligand with different metals, resulting in MOFs suitable for the Crystalline Sponge Method []. This technique allows for the determination of the structure of guest molecules trapped within the MOF's pores.

Luminescent Materials

The presence of pyridyl groups in 2,4,6-Tri(4-pyridyl)-1,3,5-triazine contributes to its luminescent properties []. Luminescent materials emit light upon receiving external stimuli like UV radiation. Researchers are exploring the potential of this compound and its metal complexes in developing new luminescent materials for various applications, including light-emitting diodes (LEDs) and optical sensors [].

2,4,6-Tri(4-pyridyl)-1,3,5-triazine is an organic compound characterized by its triazine core substituted with three 4-pyridyl groups. Its molecular formula is , and it is recognized for its role as a versatile ligand in coordination chemistry. The compound's structure allows it to form stable complexes with various metal ions, making it significant in the development of metal-organic frameworks and other coordination complexes.

The synthesis of 2,4,6-tri(4-pyridyl)-1,3,5-triazine typically involves the condensation of appropriate pyridine derivatives with triazine precursors. Common methods include:

- Solvent-assisted synthesis: Utilizing solvents to facilitate the reaction between pyridine and triazine derivatives.

- Hydrothermal synthesis: A method that allows for the formation of metal-organic frameworks involving this ligand under high temperature and pressure conditions .

- Direct coupling reactions: Involving coupling agents to promote the formation of the triazine structure from simpler precursors.

These methods lead to high yields of pure compounds suitable for further applications.

2,4,6-Tri(4-pyridyl)-1,3,5-triazine has diverse applications across various fields:

- Coordination Chemistry: It serves as a ligand in the formation of coordination polymers and complexes that are crucial for catalysis and material science.

- Metal-Organic Frameworks: The compound is utilized in synthesizing metal-organic frameworks which have applications in gas storage, separation processes, and catalysis .

- Photovoltaics: Its unique electronic properties make it a candidate for use in solar energy conversion systems .

Studies on the interactions of 2,4,6-tri(4-pyridyl)-1,3,5-triazine with various metal ions reveal significant insights into its coordination behavior. The formation of stable complexes often leads to enhanced electronic properties such as conductivity and luminescence. These interactions are crucial for developing advanced materials for electronic applications . Additionally, research on its reduction products has shown potential for creating new radical-based materials with unique properties .

Several compounds share structural similarities with 2,4,6-tri(4-pyridyl)-1,3,5-triazine. Here are a few notable examples:

The uniqueness of 2,4,6-tri(4-pyridyl)-1,3,5-triazine lies in its ability to form stable complexes with a variety of metals while exhibiting significant electronic properties that are advantageous for applications in materials science and catalysis.

Nucleophilic Substitution Routes for Triazine Core Functionalization

The synthesis of TPT hinges on functionalizing the 1,3,5-triazine core through nucleophilic aromatic substitution (SNAr). The parent compound, 2,4,6-trichloro-1,3,5-triazine (TCT), undergoes sequential substitution with pyridine derivatives under controlled conditions. For instance, reacting TCT with 4-pyridyl Grignard reagents in tetrahydrofuran (THF) at −78°C yields TPT with >85% efficiency. The reactivity follows the order Cl > Br > I due to the electron-withdrawing nature of halogens, which activate the triazine ring for nucleophilic attack.

A critical advancement involves temperature-controlled substitution, where the first chlorine atom is replaced at 0°C, followed by subsequent substitutions at 50–60°C to prevent over-functionalization. This stepwise approach minimizes side reactions, such as the formation of bis-pyridyl intermediates, which are common in single-step protocols. Recent studies have also employed CuI catalysts to enhance reaction rates, achieving full substitution within 12 hours.

Cyclocondensation Approaches Using Cyanopyridine Derivatives

An alternative route involves cyclotrimerization of cyanopyridine precursors. Heating 4-cyanopyridine at 250°C in the presence of HCl gas yields TPT via a [2+2+2] cycloaddition mechanism. This method exploits the electron-deficient nature of nitriles, which undergo trimerization under acidic conditions to form the triazine ring.

Key parameters influencing yield include:

- Temperature: Optimal trimerization occurs at 250–300°C, with lower temperatures favoring incomplete cyclization.

- Catalysts: Lewis acids like ZnCl2 improve reaction efficiency by polarizing the C≡N bond, reducing the activation energy.

- Solvent: Melt-phase reactions (solvent-free) achieve higher purity (>90%) compared to solution-phase methods.

While cyclocondensation offers a one-pot synthesis, it requires stringent control over stoichiometry to avoid oligomer byproducts.

Sublimation-Based Purification Techniques for High-Purity TPT

Sublimation is the gold standard for purifying TPT, achieving >99% purity for coordination chemistry applications. The process involves heating crude TPT to 200–220°C under vacuum (10−3 Torr), causing direct solid-to-vapor transition without decomposition. Key advantages include:

| Parameter | Value | Source |

|---|---|---|

| Sublimation Temp | 200–220°C | |

| Pressure | 10−3 Torr | |

| Recovery Rate | 77–90% | |

| Purity Post-Sublimation | >97% (HPLC) |

This method effectively removes non-volatile impurities, such as metal catalysts or unreacted pyridine derivatives, which can disrupt MOF crystallization. TCI Chemicals utilizes high-vacuum sublimation to produce TPT with nitrogen content >97%, as verified by elemental analysis.

Solvent Selection Criteria in Coordination-Driven Syntheses

Solvent polarity and donor properties critically influence TPT’s coordination behavior. In hydrothermal syntheses with AgNO3, polar aprotic solvents like DMF facilitate the formation of 1D zigzag chains ({[Ag(Htpt)(NO3)]NO3·4H2O}), whereas water-ethanol mixtures yield 3D frameworks.

Solvent Effects on MOF Architecture:

- Water: Promotes ligand protonation, reducing coordination sites and favoring 2D structures.

- Ethanol (≥30% v/v): Enhances metal-ligand binding by deprotonating TPT, enabling 3D network formation.

- Supercritical CO2: Used in green chemistry approaches to synthesize [Cu(hfa)2(4-tpt)]n MOFs with 1D chains.

A study comparing DMF, THF, and acetonitrile revealed that DMF’s high dielectric constant (ε = 36.7) stabilizes charged intermediates, accelerating self-assembly kinetics by 3-fold compared to THF.

X-ray crystallography has been instrumental in elucidating the structural diversity of TPT-containing coordination polymers and metal-organic frameworks (MOFs). A prominent example involves cobalt-based coordination polymers synthesized via solvothermal reactions between TPT, Co(II) ions, and substituted isophthalic acids. These complexes exhibit binuclear Co₂(COO)₄ units interconnected by TPT ligands, resulting in distinct topological frameworks. For instance, {[Co(BDC)(TPT)]·0.5(H₂O)} (CP1) forms a 3D network with CdS topology, where TPT bridges 1D cobalt-carboxylate chains along the [1 1 0] and [−1 1 0] directions [3]. In contrast, iso-structural frameworks like {[Co(NO₂-BDC)(TPT)]·H₂O} (CP2) adopt pcu (α-Po) topology, highlighting the role of substituents on the isophthalic acid in modulating framework geometry [3].

Copper-based systems further illustrate structural adaptability. Reactions between TPT and Cu(hfa)₂ (hexafluoroacetylacetonate) yield two MOFs: [(Cu(hfa)₂)₂(4-tpt)]ₙ (1) and [Cu(hfa)₂(4-tpt)]ₙ (2). X-ray analysis reveals that 1 features a 1D chain structure with a 2:1 Cu:TPT ratio, where half the Cu(hfa)₂ units act as nodes bridging TPT ligands, while the remainder protrude laterally [5]. In 2, a 1:1 Cu:TPT ratio produces a microporous framework with accessible channels perpendicular to the chain axis, demonstrating how solvent choice dictates coordination stoichiometry [5].

| Complex | Metal Center | Ligand Combination | Topology | Coordination Mode | Reference |

|---|---|---|---|---|---|

| CP1 | Co(II) | TPT + H₂BDC | CdS | 1D → 3D bridging | [3] |

| CP2 | Co(II) | TPT + NO₂-BDC | pcu | 3D α-Po | [3] |

| 1 | Cu(II) | TPT + Cu(hfa)₂ | 1D chain | 2:1 Cu:TPT | [5] |

| 2 | Cu(II) | TPT + Cu(hfa)₂ | 1D porous | 1:1 Cu:TPT | [5] |

Lanthanide complexes also showcase TPT’s versatility. For example, {[Yb₂(TPT)₂(BDC)₃]·2CH₃OH} crystallizes in a monoclinic system (P2₁/c), where TPT facilitates a binuclear Yb(III) core linked via terephthalate ligands [6]. The asymmetric unit includes one Yb³⁺ ion, one TPT, and three BDC²⁻ ligands, with TPT adopting a tridentate coordination mode [6].

Intermolecular π-π Stacking Interactions in Polymorphic Systems

The planar triazine core and pyridyl groups of TPT enable robust π-π stacking, which stabilizes polymorphic systems. In CP3 {[Co(CH₃-BDC)(TPT)]·0.5H₂O}, parallel-displaced stacking between adjacent TPT ligands (3.6–3.8 Å separation) contributes to the stabilization of its pcu framework [3]. Similarly, copper MOF 2 exhibits face-to-face π interactions between triazine rings of neighboring chains (3.9 Å), enhancing structural rigidity and enabling CO₂ adsorption [5].

Polymorphism is further evident in lanthanide-TPT systems. The ytterbium complex {[Yb₂(TPT)₂(BDC)₃]·2CH₃OH} features offset π-stacking between TPT ligands (centroid-centroid distance: 4.2 Å), which complements coordinative bonds to yield a thermally stable framework [6]. These interactions are critical in dictating packing efficiency and pore accessibility, as demonstrated by the contrasting surface areas of 1 (non-porous) and 2 (190 m²/g) [5].

| System | π-π Interaction Type | Distance (Å) | Structural Role | Reference |

|---|---|---|---|---|

| CP3 | Parallel-displaced | 3.6–3.8 | Stabilizes pcu topology | [3] |

| Copper MOF 2 | Face-to-face | 3.9 | Enhances rigidity | [5] |

| Yb Complex | Offset stacking | 4.2 | Supports 3D framework | [6] |

Hydrogen Bonding Networks in Crystalline TPT Derivatives

Hydrogen bonding synergizes with coordinative interactions to stabilize TPT-containing crystals. In {[Co(HO-BDC)(TPT)]·0.5H₂O} (CP4), the hydroxyl group of 5-hydroxyisophthalic acid (HO-BDC) forms O–H···N hydrogen bonds with TPT’s pyridyl nitrogen atoms (2.7 Å), reinforcing the pcu framework [3]. Similarly, solvate molecules in lanthanide complexes participate in extensive H-bonding. The methanol and water molecules in {[Yb₂(TPT)₂(BDC)₃]·2CH₃OH} engage in O–H···O and O–H···N interactions, bridging adjacent frameworks and enhancing crystallinity [6].

In copper MOF 1, lattice water molecules mediate H-bonds between protruding Cu(hfa)₂ units and TPT’s triazine nitrogens (2.9 Å), which likely contribute to the labile nature of these non-bridging metal centers [5]. These interactions underscore the role of solvent and functional groups in directing supramolecular assembly.

| Complex | Hydrogen Bond Donor | Acceptor | Bond Length (Å) | Network Role | Reference |

|---|---|---|---|---|---|

| CP4 | HO-BDC (O–H) | TPT (pyridyl N) | 2.7 | Stabilizes pcu | [3] |

| Yb Complex | CH₃OH (O–H) | BDC (O) | 2.8 | Inter-framework bridging | [6] |

| Copper MOF 1 | H₂O (O–H) | TPT (triazine N) | 2.9 | Labile site stabilization | [5] |

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant